molecular formula C18H30 B1605466 Benzene, (1-ethyldecyl)- CAS No. 2400-00-2

Benzene, (1-ethyldecyl)-

Cat. No. B1605466
CAS RN: 2400-00-2
M. Wt: 246.4 g/mol
InChI Key: PGVOXXHNGYYHHB-UHFFFAOYSA-N
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Description

“Benzene, (1-ethyldecyl)-”, also known as 1-ethyldecylbenzene, is an aromatic hydrocarbon derived from benzene with an aliphatic side chain attached to the benzene ring . It is a white, waxy solid with a faint, sweet odor and is insoluble in water.


Molecular Structure Analysis

The molecular formula of “Benzene, (1-ethyldecyl)-” is C18H30 . Its molecular weight is 246.4308 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“Benzene, (1-ethyldecyl)-” has a molecular weight of 246.4308 . It is a white, waxy solid with a faint, sweet odor and is insoluble in water. The ionization energy is 9.0 ± 0.1 eV .

Scientific Research Applications

Air Pollution Control

  • Photo Catalytic Removal of Ethyl Benzene Vapors : Ethyl benzene is a volatile organic compound used in industries like Oil and Gas, and Insecticides. Studies have explored the photo catalytic degradation of ethyl benzene vapor using TiO2 nanoparticles immobilized on ZSM-5 zeolite under UV radiation. This method proved effective in removing ethyl benzene from air flow under UV irradiation, showing promise for industrial air pollution control (Derakhshan-Nejad et al., 2020).

Health and Environmental Risks

  • Carcinogenicity of Ethyl Benzene : Ethyl benzene and its derivatives are recognized as hazardous air pollutants, with potential carcinogenicity in long-term exposure. The International Agency for Research on Cancer (IARC) classifies certain ethyl benzene-related compounds as Group-1 carcinogens, indicating sufficient evidence of their carcinogenic nature to humans (Baan et al., 2009).

Food and Agriculture

  • Use in Fruits and Vegetables : Research on the inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), includes studies on its effects on fruits and vegetables. The use of 1-MCP has led to advances in understanding the role of ethylene in ripening and senescence, improving the maintenance of product quality in agriculture (Watkins, 2006).

Environmental Monitoring

  • Monitoring BTEX in Environments : Ethyl benzene, as part of the BTEX group (Benzene, Toluene, Ethylbenzene, Xylenes), poses a threat to public health and the environment. Biosensors have been developed for monitoring BTEX compounds in aquatic and edaphic environments, which can be crucial for pollution control programs (Hernández-Sánchez et al., 2016).

Water Pollution Treatment

  • Removal from Aqueous Environments : The catalytic ozonation process using MgO nanoparticles has been investigated for the removal of ethyl benzene from aqueous environments. This method showed high efficiency, indicating its potential application in treating water contaminated with petroleum hydrocarbons (Mohamadi et al., 2016).

properties

IUPAC Name

dodecan-3-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30/c1-3-5-6-7-8-9-11-14-17(4-2)18-15-12-10-13-16-18/h10,12-13,15-17H,3-9,11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVOXXHNGYYHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862922
Record name 3-Phenyldodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, (1-ethyldecyl)-

CAS RN

2400-00-2
Record name 3-Phenyldodecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2400-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (1-ethyldecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002400002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (1-ethyldecyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Phenyldodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyldodecane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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